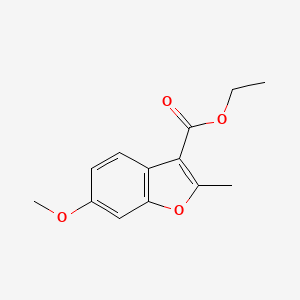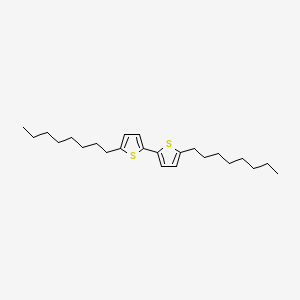
(1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a cyclopropyl group bonded to a bromophenyl moiety and a tert-butyl-dimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromophenylcyclopropane with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Bromophenylcyclopropane+tert-butyl-dimethylsilyl chlorideBasethis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification methods such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The cyclopropyl group can be oxidized under specific conditions to form cyclopropanone derivatives.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products:
- Substituted phenylcyclopropane derivatives
- Cyclopropanone derivatives
- Reduced phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane involves its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic systems, while the cyclopropyl group can participate in ring-opening reactions under specific conditions. The tert-butyl-dimethylsilane group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
- (1-Phenylcyclopropoxy)(tert-butyl)dimethylsilane
- (1-(4-Chlorophenyl)cyclopropoxy)(tert-butyl)dimethylsilane
- (1-(4-Methylphenyl)cyclopropoxy)(tert-butyl)dimethylsilane
Uniqueness:
- The presence of the bromine atom in (1-(4-Bromophenyl)cyclopropoxy)(tert-butyl)dimethylsilane imparts unique reactivity compared to its chloro and methyl analogs.
- The compound’s ability to undergo specific substitution, oxidation, and reduction reactions distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C15H23BrOSi |
|---|---|
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
[1-(4-bromophenyl)cyclopropyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C15H23BrOSi/c1-14(2,3)18(4,5)17-15(10-11-15)12-6-8-13(16)9-7-12/h6-9H,10-11H2,1-5H3 |
Clave InChI |
QNKNOGXQPRRBNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1(CC1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
![5-[4-(Bromomethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13971509.png)




![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)





![Tert-butyl 6-(6-aminopyridin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13971572.png)
